2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1402172-22-8
VCID: VC11717331
InChI: InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3
Molecular Formula: C14H22BNO3S
Molecular Weight: 295.2 g/mol

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester

CAS No.: 1402172-22-8

Cat. No.: VC11717331

Molecular Formula: C14H22BNO3S

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester - 1402172-22-8

Specification

CAS No. 1402172-22-8
Molecular Formula C14H22BNO3S
Molecular Weight 295.2 g/mol
IUPAC Name 2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3
Standard InChI Key QCUNSALXCDCZON-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOCC3

Introduction

Chemical Identity and Molecular Characterization

Basic Chemical Properties

2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester is identified by the CAS registry number 1131912-76-9 and has a molecular weight of 212.09 g/mol . Its molecular formula, C₁₁H₂₁BO₃S, reflects the integration of a tetrahydropyran ring (C₅H₁₀O), a thiazole heterocycle (C₃H₃NS), and a pinacol boronate group (C₆H₁₂BO₂) . The compound is typically supplied as a white to off-white crystalline solid with a purity exceeding 95% .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁BO₃S
Molecular Weight212.09 g/mol
CAS Number1131912-76-9
Boiling Point~250°C (estimated)
SolubilitySoluble in THF, DMSO, DCM

Structural Features

The compound’s structure comprises three distinct moieties:

  • Tetrahydropyran Ring: A six-membered oxygen-containing heterocycle in a chair conformation, providing steric bulk and influencing solubility .

  • Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur, which enhances electronic delocalization and reactivity toward electrophilic substitution .

  • Pinacol Boronate Group: A boronic acid protected by pinacol (2,3-dimethyl-2,3-butanediol), stabilizing the boron center and facilitating handling under ambient conditions .

The boronate group’s sp²-hybridized boron atom forms a trigonal planar geometry, enabling participation in cross-coupling reactions . X-ray crystallography of analogous compounds (e.g., 4-(2-pyridyl)thiazole-5-boronic acid pinacol ester) confirms the boronate’s 1,3,2-dioxaborolane ring and its orthogonal orientation relative to the thiazole plane .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a two-step protocol derived from methods for related thiazole boronic esters :

Step 1: Bromination of Thiazole Precursor

2,5-Dibromothiazole is treated with methyl formate in the presence of a base (e.g., K₂CO₃) to yield 2-methyl formate-5-bromothiazole. This step achieves selective substitution at the 5-position, leaving the 2-position available for subsequent functionalization .

Step 2: Suzuki-Miyaura Coupling

The brominated intermediate undergoes palladium-catalyzed coupling with tetrahydropyran-4-boronic acid pinacol ester. A palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., CsF) facilitate the transmetallation and reductive elimination steps, forming the target compound with a total yield exceeding 50% .

Table 2: Representative Reaction Conditions

ParameterConditionsSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseCsF
Solvent1,2-Dimethoxyethane (DME)
Temperature150°C (microwave-assisted)
Reaction Time10 minutes

Purification and Quality Control

Crude product is purified via silica gel chromatography using gradients of methanol in dichloromethane . Final quality assessment employs LC-MS and ¹H NMR spectroscopy to verify purity (>95%) and structural integrity .

Applications in Pharmaceutical Chemistry

Role in Cross-Coupling Reactions

The compound’s boronate group participates in Suzuki-Miyaura reactions with aryl halides, enabling the synthesis of biaryl structures prevalent in drug candidates . For example, coupling with 5-bromo-1,2-dimethyl-1H-imidazole yields heterocyclic hybrids with potential kinase inhibitory activity .

Case Study: Anticandidate Drug Synthesis

In a published protocol, 2-(tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester was reacted with 4-bromoaniline under microwave irradiation to produce a lead compound for oncology research . The reaction achieved a 56% yield, demonstrating the reagent’s efficiency under high-throughput conditions .

Table 3: Representative Coupling Partners and Products

Boronic EsterCoupling PartnerProduct ApplicationYield
Target Compound5-Bromo-1,2-dimethylimidazoleKinase Inhibitor56%
Analog from 2-BromopyridineFluorescent Probe62%

Future Directions and Research Gaps

Expanding Synthetic Utility

Recent advances in flow chemistry could enhance the scalability of its synthesis, particularly in continuous-flow reactors . Additionally, developing enantioselective variants of its cross-coupling reactions remains an open challenge.

Unexplored Biological Targets

While its applications in kinase inhibition are established , the compound’s potential in targeting G protein-coupled receptors (GPCRs) or ion channels warrants investigation. Computational docking studies suggest compatibility with adenosine A₂ₐ receptor binding pockets .

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